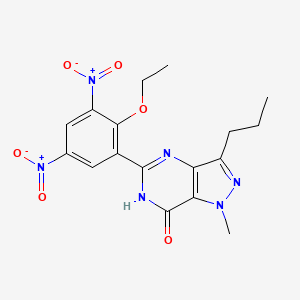
2-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-benzenebutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
The primary target of this compound, also known as the “2-fluro diketoatorvastatin derivative”, is likely to be the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in cholesterol biosynthesis, making it a key target for statins, a class of drugs used to lower cholesterol levels .
Mode of Action
The compound is expected to interact with its target, HMG-CoA reductase, in a manner similar to other statins. It selectively and competitively inhibits the enzyme, thereby preventing the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in cholesterol biosynthesis . This results in a decrease in cholesterol synthesis and an increase in the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream, ultimately leading to a reduction in blood cholesterol levels .
Biochemical Pathways
The compound affects the cholesterol biosynthesis pathway by inhibiting the conversion of HMG-CoA to mevalonate . This inhibition disrupts the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and very-low-density lipoprotein (VLDL) . The downstream effects include a decrease in the levels of these lipids in the bloodstream, which can reduce the risk of cardiovascular disease .
Pharmacokinetics
Statins are generally well absorbed orally, metabolized primarily by liver enzymes (particularly CYP3A4 and CYP2C9), and excreted via the bile and urine . The presence of a fluorine atom in the compound
Méthodes De Préparation
Analyse Des Réactions Chimiques
2-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-benzenebutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include polar functional groups introduced or unmasked during phase I reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
Similar compounds include other antihistamines and impurities from the synthesis of related quinazoline derivatives . What sets 2-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-benzenebutanamide apart is its specific structure and the unique synthetic pathway leading to its formation as an impurity .
Propriétés
IUPAC Name |
2-[2-(2-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO3/c1-17(2)24(29)23(26(31)28-19-13-7-4-8-14-19)22(18-11-5-3-6-12-18)25(30)20-15-9-10-16-21(20)27/h3-17,22-23H,1-2H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBJIYKHDMWMDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Bromo-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B582709.png)


![Zirconium, [dioctyldiphosphonato(2-)-kappaO,kappaO']bis(1-octanolato)-](/img/structure/B582714.png)
![2-[(1Z)-2-methylbuta-1,3-dienyl]pyridine](/img/structure/B582718.png)

![(1R,3S,5E)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B582723.png)
![Sodium;7-[[2-(carbamoylamino)-4-[[4-[3-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonaphthalen-2-yl)diazenyl]anilino]-6-fluoro-1,3,5-triazin-2-yl]amino]propylamino]-6-fluoro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid](/img/structure/B582725.png)

